molecular formula C12H14N2O2 B032455 N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide CAS No. 1227694-91-8

N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide

Cat. No.: B032455
CAS No.: 1227694-91-8
M. Wt: 218.25 g/mol
InChI Key: QZTDUILAIJDPCH-VOTSOKGWSA-N
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Description

N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide is a complex organic compound with a unique structure that includes a dimethylamino group, a formamide group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide typically involves the reaction of 3-(dimethylamino)acrolein with aniline in the presence of formic acid. The reaction conditions include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Formic acid acts as both a solvent and a catalyst in this reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Produces oxides and carboxylic acids.

    Reduction: Yields amines and alcohols.

    Substitution: Results in halogenated or nitrated derivatives.

Scientific Research Applications

N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Dimethylamino)propyl]methacrylamide
  • 2-(Dimethylamino)ethyl methacrylate
  • N-[3-(Dimethylamino)propyl]acrylamide

Uniqueness

N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide is unique due to its specific structural features, such as the presence of both a dimethylamino group and a formamide group attached to a phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide, also known by its CAS number 1227694-91-8, is a compound that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity , including its mechanism of action, potential therapeutic effects, and relevant case studies.

The molecular formula for this compound is C14H18N2O2C_{14}H_{18}N_{2}O_{2}, with a molecular weight of 246.3 g/mol. The compound features a dimethylamino group which is pivotal in its biological activity.

PropertyValue
Molecular FormulaC14H18N2O2C_{14}H_{18}N_{2}O_{2}
Molecular Weight246.3 g/mol
CAS Number1227694-91-8

Research indicates that compounds with a dimethylamino group often exhibit enhanced biological activities, particularly in terms of antioxidant properties and potential cytotoxic effects against cancerous cells. The presence of this group can influence the compound's ability to scavenge free radicals and modulate oxidative stress, which is a critical factor in many diseases.

Antioxidant Activity

A study highlighted the antioxidant properties of compounds similar to this compound. Specifically, the phenyl-N,N-dimethylamino group was shown to enhance radical scavenging activities significantly. In assays measuring oxygen radical absorption capacity (ORAC) and ferric reducing antioxidant power (FRAP), derivatives with this functional group demonstrated promising results without exhibiting cytotoxicity towards H9c2 cardiomyoblast cells .

Cytotoxicity Studies

In vitro studies have shown that certain derivatives of this compound possess selective cytotoxicity against various cancer cell lines. For instance, compounds bearing the dimethylamino group did not adversely affect normal cell lines while effectively inducing apoptosis in cancerous cells .

Case Studies

Case Study 1: Antioxidant Efficacy
In a controlled experiment, flavonol derivatives containing the dimethylamino group were tested for their ability to scavenge free radicals. The results indicated that these compounds significantly reduced oxidative stress markers in treated cells compared to controls .

Case Study 2: Cancer Cell Line Testing
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines including breast and lung cancer models. The compound exhibited selective toxicity, sparing normal cells while effectively reducing cell viability in cancerous lines by over 50% at specific concentrations .

Properties

IUPAC Name

N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-14(2)7-6-12(16)10-4-3-5-11(8-10)13-9-15/h3-9H,1-2H3,(H,13,15)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTDUILAIJDPCH-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=CC=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC(=CC=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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